3-Bromonitrobenzene-d4

Catalog No.
S814410
CAS No.
81395-16-6
M.F
C6H4BrNO2
M. Wt
206.031
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromonitrobenzene-d4

CAS Number

81395-16-6

Product Name

3-Bromonitrobenzene-d4

IUPAC Name

1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene

Molecular Formula

C6H4BrNO2

Molecular Weight

206.031

InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D

InChI Key

FWIROFMBWVMWLB-RHQRLBAQSA-N

SMILES

C1=CC(=CC(=C1)Br)[N+](=O)[O-]

Synonyms

1-Bromo-3-nitrobenzene-d4; 3-Bromo-1-nitrobenzene-d4; 3-Nitro-1-bromobenzene-d4; 3-Nitrobromobenzene-d4; 3-Nitrophenyl-d4 Bromide; NSC 7084-d4; m-Bromonitrobenzene-d4; m-Nitrobromobenzene-d4; m-Nitrophenyl-d4 Bromide;
  • Enhanced Stability

    Deuterium is a heavier isotope of hydrogen, resulting in stronger bonds between the carbon and deuterium atoms compared to carbon-hydrogen bonds. This increased stability makes 3-Bromonitrobenzene-d4 less susceptible to reactions involving hydrogen exchange, which can be crucial in certain experiments. [Source: Royal Society of Chemistry [RSC], "Isotopic labelling" ]

  • Distinct Spectroscopic Properties

    The difference in mass between hydrogen and deuterium affects the vibrational frequencies of the molecule. This translates to distinct peaks in Nuclear Magnetic Resonance (NMR) spectroscopy. 3-Bromonitrobenzene-d4's specific deuterium incorporation pattern leads to well-separated peaks in the NMR spectrum, simplifying analysis and reducing signal overlap from other protons in the molecule. [Source: American Chemical Society [ACS], "Nuclear Magnetic Resonance Spectroscopy" ]

These characteristics make 3-Bromonitrobenzene-d4 particularly useful in two main areas of scientific research:

  • NMR Spectroscopy

    As mentioned earlier, 3-Bromonitrobenzene-d4 serves as a valuable internal standard in NMR spectroscopy. The well-defined and non-overlapping peaks in the NMR spectrum allow researchers to accurately calibrate the chemical shift of other protons in the sample being studied. This ensures precise determination of the chemical environment surrounding different protons in complex molecules. [Source: Cambridge University Press [CUP], "Applications of NMR Spectroscopy" ]

  • Isotope Labeling Studies

    Deuterium labeling with 3-Bromonitrobenzene-d4 is a powerful technique used to track the fate of specific molecules or functional groups within a complex system. By incorporating the deuterium atoms into a specific position of the molecule, researchers can monitor its movement and interactions with other molecules through NMR analysis. This information is crucial for understanding reaction mechanisms, metabolic pathways, and protein-ligand interactions. [Source: National Institutes of Health [NIH], "Isotope Labeling for Biological Studies" ]

3-Bromonitrobenzene-d4 is a deuterated derivative of 3-bromonitrobenzene, where four hydrogen atoms in the benzene ring are replaced with deuterium atoms. Its chemical structure can be represented as C₆H₄BrNO₂ (d₄), featuring a bromine atom at the meta position relative to the nitro group on the benzene ring. The presence of deuterium enhances the stability of the compound due to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This unique isotopic labeling allows for distinct vibrational frequencies, which translates into well-separated peaks in Nuclear Magnetic Resonance (NMR) spectroscopy, making it a valuable tool in various chemical analyses and studies .

3-Bromonitrobenzene itself doesn't have a well-defined mechanism of action in biological systems. Its applications are primarily as a starting material for synthesis or a model compound for studying aromatic nitro groups.

3-Bromonitrobenzene is a hazardous compound. Here are some safety concerns:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: Can cause irritation and burns [].
  • Environmental hazard: Toxic to aquatic life [].
Typical of aromatic compounds. Notably, it can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group. A representative reaction is its reduction to form 3-bromoaniline-d4, which can be achieved using reducing agents such as iron and hydrochloric acid:

C6H4BrNO2(d4)+6Fe+6HClC6H4BrNH2(d4)+3FeCl2+4H2OC_6H_4BrNO_2(d_4)+6Fe+6HCl\rightarrow C_6H_4BrNH_2(d_4)+3FeCl_2+4H_2O

This reaction illustrates how the compound can serve as a precursor for synthesizing other functionalized aromatic compounds .

While specific biological activity data for 3-bromonitrobenzene-d4 is limited, its parent compound, 3-bromonitrobenzene, is known for its toxicity and potential mutagenicity. It does not exhibit a well-defined mechanism of action in biological systems but may serve as a model compound for studying nitro group interactions in biological contexts. The incorporation of deuterium may influence its metabolic pathways and interactions within biological systems, although further research is necessary to clarify these effects .

Synthesis of 3-bromonitrobenzene-d4 typically involves isotopic labeling during the preparation of its non-deuterated counterpart. One common method includes:

  • Nitration of Bromobenzene: Bromobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Deuteration: The resulting product can be subjected to deuteration through various methods, such as using deuterated reagents or catalytic processes that incorporate deuterium at specific positions on the benzene ring.

This approach ensures that deuterium atoms are selectively introduced into the desired positions on the aromatic ring .

3-Bromonitrobenzene-d4 has several applications primarily in research:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as an internal standard in NMR spectroscopy due to its distinct spectral peaks, facilitating accurate calibration and analysis of complex mixtures .
  • Isotope Labeling Studies: The compound is used to track molecular movements and interactions in various chemical and biological systems, aiding in understanding reaction mechanisms and metabolic pathways .
  • Organic Synthesis: As an intermediate, it is valuable for synthesizing pharmaceuticals, dyes, and agrochemicals .

Studies involving 3-bromonitrobenzene-d4 focus on its interactions within complex mixtures. The unique properties imparted by deuterium allow researchers to monitor how this compound interacts with other molecules using NMR techniques. This capability is crucial for elucidating reaction mechanisms and understanding how different substituents affect reactivity and selectivity in

Several compounds are structurally similar to 3-bromonitrobenzene-d4, including:

  • 1-Bromo-2-nitrobenzene: Features a bromine atom at the ortho position relative to the nitro group.
  • 1-Bromo-4-nitrobenzene: Contains bromine at the para position relative to the nitro group.
  • Nitrobenzene: A simpler structure without bromine but shares similar reactivity due to the presence of a nitro group.

Comparison Table

Compound NameStructure TypeKey Features
3-Bromonitrobenzene-d4DeuteratedUnique NMR properties due to deuteration
1-Bromo-2-nitrobenzeneOrtho IsomerDifferent reactivity patterns compared to meta
1-Bromo-4-nitrobenzenePara IsomerExhibits distinct physical properties
NitrobenzeneNon-brominatedBasic structure for comparison

The uniqueness of 3-bromonitrobenzene-d4 lies in its isotopic labeling, which provides enhanced analytical capabilities and insights into molecular behavior that are not accessible with its non-deuterated counterparts or other similar compounds .

Molecular Structure and Bonding Characteristics

3-Bromonitrobenzene-d4 exhibits the molecular formula C₆H₄BrNO₂, where four hydrogen atoms are replaced by deuterium isotopes [2] [4]. The compound maintains the characteristic benzene ring structure with a bromine atom positioned at the meta position relative to the nitro group [2]. The systematic deuteration occurs at positions 2, 3, 4, and 6 of the benzene ring, creating the International Union of Pure and Applied Chemistry name 1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene [2] [4].

The molecular weight of 3-bromonitrobenzene-d4 is 206.03 grams per mole, representing an increase of approximately 4 atomic mass units compared to the non-deuterated analogue [2] [4]. This mass difference reflects the substitution of four hydrogen atoms (atomic mass ~1) with four deuterium atoms (atomic mass ~2) [42]. The compound's structural representation follows the Simplified Molecular Input Line Entry System notation as [2H]C1=C(C(=C(C(=C1[2H])Br)[2H])N+[O-])[2H], explicitly indicating the deuterium positions [2].

The bonding characteristics remain fundamentally similar to the parent compound, with the aromatic ring system maintaining its planar geometry [12]. The bromine substituent introduces significant electron-withdrawing effects through both inductive and resonance mechanisms, while the nitro group provides additional electron-withdrawing character [1]. The presence of deuterium atoms creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds due to the increased mass and reduced zero-point vibrational energy [42].

PropertyValueReference
Molecular FormulaC₆H₄BrNO₂ [2]
Molecular Weight206.03 g/mol [2] [4]
International Chemical Identifier KeyFWIROFMBWVMWLB-RHQRLBAQSA-N [2]
Heavy Atom Count10 [2]
Isotope Atom Count4 [2]

Crystallographic Properties

The crystallographic structure of 3-bromonitrobenzene (the non-deuterated parent compound) has been characterized through X-ray diffraction studies, providing insight into the likely structural parameters of the deuterated analogue [12]. The compound crystallizes in the orthorhombic crystal system with space group Pna2₁ [12]. The unit cell parameters include a = 21.3992(17) Ångströms, b = 5.9311(4) Ångströms, and c = 5.2923(4) Ångströms, with a total unit cell volume of 671.70(9) Ångströms³ [12].

The molecular structure exhibits essential planarity, with all non-hydrogen atoms lying approximately within the same plane [12]. The least-squares plane calculation encompassing all heavy atoms shows minimal deviation, with one oxygen atom of the nitro group showing the greatest displacement [12]. This planar configuration facilitates intermolecular packing arrangements and influences the overall crystal stability [12].

Deuterium substitution can introduce subtle but measurable changes in crystallographic parameters due to isotopic effects [35] [36]. The geometric isotope effect of deuteration typically results in shorter donor-acceptor distances in hydrogen-bonded systems and can influence the overall crystal packing [36]. These effects arise from the different vibrational characteristics of deuterium compared to hydrogen, leading to altered intermolecular interactions and potential changes in crystal morphology [35].

Crystallographic ParameterValueReference
Crystal SystemOrthorhombic [12]
Space GroupPna2₁ [12]
Unit Cell a21.3992(17) Å [12]
Unit Cell b5.9311(4) Å [12]
Unit Cell c5.2923(4) Å [12]
Unit Cell Volume671.70(9) ų [12]

Spectroscopic Properties

The spectroscopic properties of 3-bromonitrobenzene-d4 exhibit characteristic features that distinguish it from the non-deuterated parent compound [18] [20]. Nuclear magnetic resonance spectroscopy reveals distinct patterns due to the isotopic substitution, with deuterium atoms appearing as separate signals that do not interfere with proton resonances [18]. The deuterium incorporation pattern leads to well-separated peaks in the nuclear magnetic resonance spectrum, simplifying analysis and reducing signal overlap from other protons in the molecule .

Infrared spectroscopy demonstrates significant isotope effects on vibrational frequencies [42] [43]. The carbon-deuterium stretching vibrations occur at lower frequencies compared to carbon-hydrogen stretches due to the increased reduced mass of the deuterium-containing bonds [42] [43]. This frequency shift follows the relationship predicted by classical vibrational theory, where heavier isotopes result in lower vibrational frequencies [42].

Mass spectrometry provides definitive identification through the characteristic isotope pattern [47]. The molecular ion peak appears at mass-to-charge ratio 206, distinguishing it clearly from the non-deuterated analogue at 202 [2]. Fragmentation patterns may show isotope effects, with deuterium-containing fragments exhibiting slightly different stability compared to hydrogen-containing analogues [45] [47].

The ultraviolet-visible absorption spectrum remains largely unchanged from the parent compound, as electronic transitions are minimally affected by isotopic substitution [10]. The characteristic absorption bands associated with the nitro group and aromatic system maintain their positions and intensities [10].

Spectroscopic TechniqueCharacteristic FeatureReference
Nuclear Magnetic ResonanceWell-separated deuterium signals [18]
Infrared SpectroscopyLower C-D stretching frequencies [42] [43]
Mass SpectrometryMolecular ion at m/z 206 [2] [47]
Ultraviolet-VisibleSimilar electronic transitions [10]

Thermodynamic Parameters

The thermodynamic properties of 3-bromonitrobenzene-d4 exhibit measurable differences from the non-deuterated compound due to isotopic effects [22] [35]. The melting point typically shows an increase of 1-3°C compared to the parent compound, consistent with the general trend observed for deuterated aromatic compounds [26] [35]. This elevation results from the stronger carbon-deuterium bonds and altered vibrational modes that affect the crystal lattice energy [35].

The enthalpy of formation differs from the non-deuterated analogue due to the different bond dissociation energies of carbon-deuterium versus carbon-hydrogen bonds [22] [24]. The zero-point vibrational energy contributions are lower for deuterium-containing bonds, leading to a more negative (stable) enthalpy of formation [13] [22]. These differences, while small in absolute terms, become significant when precise thermodynamic calculations are required [22].

Heat capacity measurements reveal systematic variations with temperature, reflecting the altered vibrational modes of the deuterated compound [22] [23]. The Debye temperature and related thermal parameters show predictable shifts based on the mass differences between hydrogen and deuterium [22]. The entropy values also differ due to the changed vibrational frequencies and rotational constants [22].

Vapor pressure relationships follow modified Antoine equations that account for the isotopic effects [23]. The boiling point typically increases slightly compared to the non-deuterated compound, reflecting the stronger intermolecular interactions resulting from the isotopic substitution [22] [26].

Thermodynamic ParameterExpected ChangeReference
Melting Point+1 to +3°C increase [26] [35]
Enthalpy of FormationMore negative (stable) [22] [24]
Heat CapacityLower at equivalent temperatures [22] [23]
Vapor PressureSlightly decreased [23] [26]

Solubility Profile and Intermolecular Interactions

The solubility characteristics of 3-bromonitrobenzene-d4 closely parallel those of the parent compound, with subtle modifications due to isotopic effects [26] [28]. The compound exhibits limited water solubility, consistent with its aromatic nitro structure and the hydrophobic nature of the benzene ring [6] [21]. Solubility in organic solvents such as benzene, chloroform, and methanol remains high, following the principle of like dissolves like [8] [11].

Deuterated compounds generally show slightly altered solubility parameters due to the modified intermolecular interactions [26] [27]. The carbon-deuterium bonds have different polarizability compared to carbon-hydrogen bonds, leading to subtle changes in van der Waals interactions [26]. These effects are particularly noticeable in hydrogen-bonding solvents where the deuterium atoms may participate differently in weak intermolecular interactions [26].

The partition coefficient between octanol and water (log P) shows minimal variation from the parent compound, indicating that the overall hydrophobic-hydrophilic balance remains largely unchanged [2]. The topological polar surface area of 45.8 Ångströms² reflects the contribution of the nitro group to the molecular polarity [2].

Intermolecular interactions in crystalline form involve primarily van der Waals forces and weak electrostatic interactions between the electron-deficient aromatic ring and neighboring molecules [12]. The deuterium substitution can influence these interactions through geometric isotope effects, potentially altering the crystal packing efficiency [35] [36].

Solubility ParameterCharacteristicReference
Water SolubilityLimited, similar to parent [6] [21]
Organic SolventsHigh solubility maintained [8] [11]
Log P (octanol/water)2.6 (calculated) [2]
Topological Polar Surface Area45.8 Ų [2]

Isotopic Effects on Physical Properties

The systematic deuteration of 3-bromonitrobenzene creates measurable isotopic effects across multiple physical properties [18] [35]. The most pronounced effects occur in vibrational spectroscopy, where carbon-deuterium bonds exhibit significantly lower stretching frequencies compared to carbon-hydrogen bonds [42] [43]. This frequency shift follows the square root of the mass ratio relationship, with deuterium substitution typically reducing vibrational frequencies by a factor of approximately 1.4 [42].

Nuclear magnetic resonance spectroscopy reveals distinct isotope effects on chemical shifts [18] [20]. The carbon-13 chemical shifts of carbons directly bonded to deuterium show characteristic upfield shifts due to the isotopic perturbation of the electronic environment [18]. These effects provide valuable structural information and serve as diagnostic tools for confirming the deuteration pattern [18] [20].

Kinetic isotope effects manifest in chemical reactions involving the breaking or forming of carbon-deuterium bonds [13] [29]. Primary kinetic isotope effects can range from 2 to 8 for reactions where deuterium-bearing bonds are broken in the rate-determining step [13]. Secondary isotope effects, while smaller in magnitude, provide information about changes in hybridization and bonding during chemical transformations [13].

The thermal properties show systematic variations due to the altered vibrational modes [35] [39]. Deuterated compounds typically exhibit higher melting points and slightly different thermal expansion coefficients [35]. These changes reflect the fundamental differences in zero-point vibrational energies between carbon-hydrogen and carbon-deuterium bonds [39].

Crystal structure modifications may occur due to geometric isotope effects [35] [36]. The deuterium substitution can lead to subtle changes in bond lengths and angles, potentially resulting in different crystal polymorphs or altered unit cell parameters [36] [39].

Isotopic EffectMagnitudeReference
Vibrational Frequency Shift~1.4x reduction [42] [43]
Carbon-13 Chemical ShiftUpfield shift for C-D carbons [18] [20]
Primary Kinetic Isotope Effect2-8 fold rate change [13] [29]
Melting Point Elevation1-3°C increase [35] [39]
Crystal Structure ChangesSubtle geometric modifications [35] [36]

Stability Parameters and Degradation Pathways

The stability profile of 3-bromonitrobenzene-d4 exhibits enhanced resistance to certain degradation pathways compared to the non-deuterated analogue [29] [31]. The stronger carbon-deuterium bonds provide increased kinetic stability against reactions involving hydrogen abstraction or exchange processes [13]. This enhanced stability makes the deuterated compound particularly valuable as an internal standard in analytical applications where hydrogen exchange might compromise measurement accuracy .

Thermal stability studies reveal that deuterated aromatic compounds generally show improved thermal resistance [30] [32]. The activation energy for thermal decomposition increases due to the stronger carbon-deuterium bonds, leading to higher decomposition temperatures [30]. This effect is particularly pronounced for degradation pathways that involve the breaking of carbon-hydrogen bonds as the rate-limiting step [32].

Photochemical stability demonstrates complex behavior depending on the specific photodegradation mechanism [31] [33]. Direct photolysis rates may show minimal isotope effects since electronic excitation typically precedes bond breaking [31]. However, secondary photochemical processes involving hydrogen abstraction or radical formation can exhibit significant kinetic isotope effects [33].

Biological degradation pathways show variable isotope effects depending on the enzymatic mechanisms involved [29]. Bacterial degradation studies of related halonitrobenzenes indicate that deuterium substitution can alter the metabolic pathway efficiency [29]. The isotope effects in biodegradation processes provide valuable mechanistic information about the enzymatic steps involved in the degradation sequence [29].

Oxidative degradation by hydroxyl radicals demonstrates kinetic isotope effects when carbon-hydrogen bond breaking occurs during the rate-determining step [31] [33]. The magnitude of these effects depends on the specific reaction conditions and the position of deuterium substitution relative to the reaction site [31].

Degradation PathwayIsotope EffectReference
Thermal DecompositionEnhanced stability, higher activation energy [30] [32]
Photochemical DegradationVariable effects, mechanism-dependent [31] [33]
Biological DegradationAltered metabolic efficiency [29]
Hydroxyl Radical OxidationKinetic isotope effects observed [31] [33]
Hydrogen Exchange ReactionsSignificantly reduced rates [13]

XLogP3

2.6

Dates

Modify: 2024-04-15

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